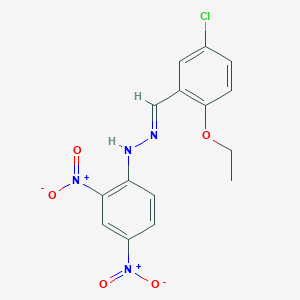![molecular formula C32H30FN3O2S B298233 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the thiazolidinone family and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways and enzymes involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one can modulate the expression of various cytokines, chemokines, and growth factors involved in inflammation and cancer. It has also been found to regulate glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, ease of synthesis, and availability. However, the limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one. These include the optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. The compound may also be evaluated for its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isothiocyanate, 2-fluoroaniline, 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde, and 2-mercaptoacetic acid in the presence of a base catalyst. The reaction proceeds through a series of condensation and cyclization steps to yield the final product.
Applications De Recherche Scientifique
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been evaluated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C32H30FN3O2S |
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-2-(2-fluorophenyl)imino-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H30FN3O2S/c33-27-16-8-9-17-28(27)34-32-36(24-11-3-1-4-12-24)31(37)30(39-32)21-23-22-35(29-18-10-7-15-26(23)29)19-20-38-25-13-5-2-6-14-25/h2,5-10,13-18,21-22,24H,1,3-4,11-12,19-20H2/b30-21-,34-32? |
Clé InChI |
GDDCUNFHNIWHDT-VYBYAASNSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/SC2=NC6=CC=CC=C6F |
SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)SC2=NC6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
